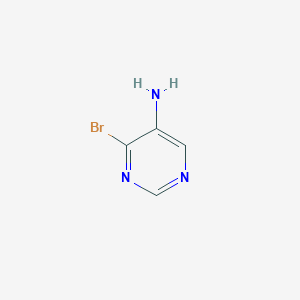

5-Amino-4-bromopyrimidine

Descripción

Contextual Significance within Heterocyclic Chemistry Research

In the vast landscape of heterocyclic chemistry, 5-Amino-4-bromopyrimidine holds a position of importance due to its reactive nature. The bromine atom at the 4-position and the amino group at the 5-position provide two distinct sites for chemical modification. This allows for the strategic introduction of various functional groups, leading to the synthesis of a diverse library of pyrimidine-based compounds. ontosight.ai

The bromine atom, being a good leaving group, is particularly amenable to substitution reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex molecular architectures. Researchers have successfully employed this reactivity in the synthesis of novel heterocyclic systems by creating fused-ring structures.

Overview of Pyrimidine (B1678525) Scaffold Importance in Scientific Endeavors

The pyrimidine ring system is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of DNA and RNA. rroij.comnih.gov This fundamental biological role has long inspired chemists to explore the synthetic and medicinal potential of pyrimidine derivatives.

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. mdpi.comresearchgate.net This has led to the development of a multitude of pyrimidine-based drugs with a broad spectrum of therapeutic applications. These include anticancer agents, antivirals, antibacterials, and drugs targeting the central nervous system. rroij.comnih.govmdpi.com

The versatility of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, such as its size, shape, and electronic distribution. This enables medicinal chemists to optimize drug candidates for improved potency, selectivity, and pharmacokinetic profiles. The ability to readily synthesize a wide range of substituted pyrimidines, facilitated by starting materials like this compound, is therefore crucial for the advancement of drug discovery and development. rroij.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4BrN3 | ontosight.ai |

| Molecular Weight | 174.001 g/mol | fluorochem.co.uk |

| CAS Number | 849353-34-0 | cymitquimica.com |

| Appearance | Solid | fluorochem.co.uk |

| Purity | 95.0% | fluorochem.co.uk |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromopyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYSMLJPDPVHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672009 | |

| Record name | 4-Bromopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-34-0 | |

| Record name | 4-Bromopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 4 Bromopyrimidine and Its Precursors

Direct Synthetic Routes to 5-Amino-4-bromopyrimidine

The most straightforward method for preparing this compound is the direct bromination of a suitable aminopyrimidine precursor. The synthesis is often achieved through the electrophilic bromination of 4-aminopyrimidine. ontosight.ai This reaction takes advantage of the activating effect of the amino group, which directs the incoming electrophile (bromine) to the adjacent C5 position.

Precursor Synthesis and Halogenation Strategies

The bromination of aminopyrimidines is a common and effective halogenation strategy. The reaction typically involves treating the aminopyrimidine substrate with a brominating agent. A frequently used reagent for this purpose is N-bromosuccinimide (NBS), often in a solvent like acetonitrile (B52724) or chloroform (B151607). vulcanchem.comchemicalbook.com For instance, 2-aminopyrimidine (B69317) can be converted to 2-amino-5-bromopyrimidine (B17363) in high yield (97%) by reacting it with NBS in acetonitrile overnight. chemicalbook.com Similarly, 2-aminopyrimidine-4-carboxamide (B2751154) can be brominated with NBS in chloroform to yield 2-amino-5-bromopyrimidine-4-carboxamide. vulcanchem.com Another approach involves using elemental bromine (Br₂) in the presence of a base, such as sodium carbonate, in a solvent like dichloromethane. google.com

Table 2: Examples of Aminopyrimidine Bromination

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminopyrimidine | N-bromosuccinimide (NBS) | Acetonitrile | 2-amino-5-bromopyrimidine | 97% | chemicalbook.com |

| 2-aminopyrimidine-4-carboxamide | N-bromosuccinimide (NBS) | Chloroform | 2-amino-5-bromopyrimidine-4-carboxamide | ~90% | vulcanchem.com |

The Hofmann rearrangement, or Hofmann degradation, is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgvedantu.com The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgquora.com While this reaction is broadly applicable, it has been specifically documented for the synthesis of aminobromo-heterocycles. For example, 2-amino-4-bromopyridine (B18318) can be synthesized via the Hofmann degradation of 4-bromopyridine-2-methane amide. vulcanchem.com This demonstrates the utility of the Hofmann reaction in preparing amino-substituted bromo-heterocycles, which are structurally analogous to the target compound's precursors.

The general mechanism involves several steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation to form a bromoamide anion.

Rearrangement of the R-group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate.

Hydrolysis of the isocyanate to a carbamic acid, which decarboxylates to yield the final primary amine. wikipedia.org

Phenyltrimethylammonium (B184261) tribromide (PTT) is a solid, stable, and convenient reagent for bromination. orgsyn.orgsigmaaldrich.com It serves as a source of Br₃⁻ ions and is often preferred over liquid bromine for its ease of handling and selectivity. orgsyn.org PTT is used as a brominating agent for the 1,2-addition of bromine across double bonds in α,β-unsaturated compounds and for the selective α-bromination of aralkyl ketones. orgsyn.orgfishersci.at Its application extends to the bromination of activated aromatic and heteroaromatic systems. The reagent can be prepared by reacting phenyltrimethylammonium sulfomethylate with hydrobromic acid and bromine. orgsyn.org In syntheses, PTT can achieve monobromination of aromatic amines, often at the para-position, without needing to protect the amino group. researchgate.net This selectivity makes it a valuable tool for the controlled halogenation of precursors to compounds like this compound.

Multi-component Coupling Reactions for Pyrimidine (B1678525) Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and shortening reaction times. researchgate.net Several MCRs are employed for the synthesis of the pyrimidine core.

One notable example is a three-component coupling reaction involving substituted enamines, an orthoester (like triethyl orthoformate), and ammonium (B1175870) acetate, often catalyzed by zinc chloride (ZnCl₂), to produce 4,5-disubstituted pyrimidines. ijper.orghumanjournals.comrsc.org The classical Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines, which can be subsequently oxidized to pyrimidines. humanjournals.comumb.edu These methods provide versatile entry points to a wide range of pyrimidine analogues that can be further elaborated to the desired target. humanjournals.com

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted synthesis has emerged as a significant green chemistry technique that accelerates chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The uniform heating provided by microwave irradiation is particularly effective for the synthesis of heterocyclic compounds. researchgate.net This technology has been successfully applied to various reactions for preparing pyrimidine derivatives, including displacement reactions and the construction of fused pyrimidine systems. acs.orgresearchgate.net For example, the displacement of a 2-methylsulfone group on a pyrimidine ring with various nucleophiles is significantly accelerated by microwave heating, especially with unreactive nucleophiles like aromatic amines. acs.org The efficiency and speed of microwave-assisted synthesis make it an attractive modern approach for the rapid generation of libraries of pyrimidine compounds for further study. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Amino 4 Bromopyrimidine

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly at positions activated by electron-withdrawing groups or the ring nitrogen atoms. The presence of a halogen, such as bromine at the 4-position of 5-aminopyrimidine, provides a leaving group for these substitution reactions.

The regioselectivity and yield of amination reactions on substituted pyrimidines are influenced by several factors, including the nature and position of substituents on the pyrimidine ring, the nucleophile, and the reaction conditions.

In the case of 5-bromo-2,4-dichloro-6-methylpyrimidine, reaction with ammonia (B1221849) leads to the regioselective displacement of the chlorine atom at the 4-position, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.net This selectivity is attributed to the electronic effects of the substituents and the inherent reactivity of the different positions on the pyrimidine ring. Subsequent reaction of this product with secondary amines results in the substitution of the remaining chlorine at the C2 position. researchgate.net

Studies on the amination of 5-bromo-2-chloropyridine, a related heterocyclic compound, have shown that palladium-catalyzed amination with a Xantphos ligand predominantly yields the 5-amino-2-chloropyridine (B41692) product with high chemoselectivity. researchgate.net In contrast, the amination of 2,5-dibromopyridine (B19318) under similar conditions exclusively affords 2-amino-5-bromopyridine (B118841). researchgate.net This highlights the profound influence of the substituent pattern on the regiochemical outcome of the reaction. For the amination of 2-fluoro-5-iodopyridine (B1304895) with adamantylalkyl amines, a competition between catalytic substitution of iodine and non-catalytic substitution of fluorine is observed. clockss.org The use of a CuI/2-(isobutyryl)cyclohexanone catalyst system in DMF can favor the formation of 5-amino-2-fluoropyridines. clockss.org

The yield of amination reactions can be significantly affected by the steric hindrance of the amine nucleophile and the stoichiometry of the reactants. For instance, in the amination of 2-fluoro-5-iodopyridine with adamantane-containing amines, using a twofold excess of the amine drastically improves the yield of the desired 5-amino-2-fluoropyridine (B167992) products. researchgate.net

| Substrate | Reagent/Catalyst | Major Product | Reference |

|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | researchgate.net |

| 5-Bromo-2-chloropyridine | Amine/Pd-Xantphos | 5-Amino-2-chloropyridine | researchgate.net |

| 2,5-Dibromopyridine | Amine/Pd-Xantphos | 2-Amino-5-bromopyridine | researchgate.net |

| 2-Fluoro-5-iodopyridine | Adamantylalkyl amine/CuI | 5-Amino-2-fluoropyridines | clockss.org |

A novel strategy for the functionalization of aryl halides involves a tandem process of base-catalyzed aryl halide isomerization followed by selective interception with a nucleophile. rsc.orgamazonaws.comrsc.orgresearchgate.net This approach has been demonstrated for the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. rsc.orgamazonaws.comrsc.orgresearchgate.net Mechanistic studies suggest that the isomerization of 3-bromopyridines to 4-bromopyridines proceeds through pyridyne intermediates, and the selectivity for substitution at the 4-position is driven by a subsequent facile SNAr reaction. rsc.orgamazonaws.comrsc.orgresearchgate.net

This tandem strategy offers significant advantages, including the use of readily available and stable 3-bromopyridines to access less accessible 4-substituted products. rsc.orgresearchgate.net It also allows for the convergence of mixtures of 3- and 5-bromopyridines to a single 4-substituted product. rsc.orgresearchgate.net While this specific approach has not been explicitly detailed for 5-amino-4-bromopyrimidine in the provided context, the principles could potentially be applied to achieve regioselective functionalization of the pyrimidine ring. The interception of transient intermediates is a key aspect of this methodology. lookchem.com

SN(ANRORC) Mechanism in Aminodehalogenation Reactions

The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a significant pathway in the nucleophilic substitution of certain heterocyclic systems, particularly with strong nucleophiles like amide ions. wikipedia.orgcapes.gov.br This mechanism involves a ring transformation, where the initial heterocyclic ring is opened to form an open-chain intermediate before closing to form the final product. knu.ua

The occurrence of the SN(ANRORC) mechanism is highly dependent on the substituents present on the pyrimidine ring and the reaction conditions. groenkennisnet.nlscispace.com For the amination of 4-substituted 6-halogenopyrimidines with potassium amide in liquid ammonia, two key factors govern the operation of the SN(ANRORC) pathway:

The C(2) position must be sterically accessible for the initial attack of the amide ion. scispace.com

The substituent at the C(4) position should not possess an acidic proton adjacent to the pyrimidine ring. scispace.com

If the C(4) substituent has an acidic proton, deprotonation can occur, leading to an alternative SN(AE) cine-substitution pathway. groenkennisnet.nl The SN(ANRORC) mechanism is observed for 4-substituted 5-bromopyrimidines where the substituent (R) is t-butyl, phenyl, methoxy, or a piperidino group. groenkennisnet.nl The reaction temperature can also significantly influence the extent to which the SN(ANRORC) process occurs. scispace.com

The SN(ANRORC) mechanism is distinct from other nucleophilic substitution mechanisms that can occur on heterocyclic rings.

SN(AE) (Addition-Elimination): This is a common two-step mechanism for nucleophilic aromatic substitution where the nucleophile adds to the carbon bearing the leaving group to form a σ-complex (Meisenheimer complex), followed by the elimination of the leaving group. knu.uamsu.edu Unlike SN(ANRORC), the SN(AE) mechanism does not involve ring opening.

SN(EA) (Elimination-Addition): This mechanism proceeds through a hetaryne intermediate, formed by the elimination of HX from the substrate, followed by the addition of the nucleophile. knu.ua This is often observed in reactions with strong bases.

SRN1 (Substitution, Radical-Nucleophilic, Unimolecular): This mechanism involves a radical chain process initiated by a one-electron transfer.

Isotope labeling studies are crucial for distinguishing between these mechanisms. For example, in the amination of 4-phenyl-6-bromopyrimidine, the use of ¹⁵N labeling in the pyrimidine ring showed that roughly half of the isotope label was lost in the final product, providing strong evidence for the SN(ANRORC) mechanism where one of the original ring nitrogen atoms is expelled and replaced. wikipedia.org Furthermore, the absence of deuterium (B1214612) in the product of amination of 5-deuterio-6-iodo-4-phenylpyrimidine ruled out an SN(AE) mechanism and suggested an SN(EA) pathway in that specific case. knu.ua

Debromination Reactions of 5-Bromopyrimidine (B23866) Derivatives

Debromination, the removal of a bromine atom, from 5-bromopyrimidine derivatives can be achieved through various methods. A notable metal-free approach involves using a mixture of DMF and a trialkylamine (like Et₃N or N,N-diisopropylethylamine) as a reductive system. researchgate.net This method has been shown to effectively debrominate 5-bromo-2,4-diamino-6-substituted pyrimidines under mild conditions, tolerating amine and sulfide (B99878) functionalities. researchgate.net The reaction is believed to proceed via a radical pathway. researchgate.net

Other methods for the dehalogenation of halopyrimidines, particularly halouracils, include:

Irradiation in aqueous alcoholic solvents hilarispublisher.com

Thermolysis in N,N-dialkylamides, which can lead to both reductive debromination and the formation of methylenebisuracils via a one-electron transfer process researchgate.net

Reduction with aliphatic organic radicals researchgate.net

Metabolic reduction of the 5:6 double bond followed by an elimination reaction researchgate.net

The bromination of uracil (B121893) and its derivatives can initially form 5-bromo-6-hydroxy-hydropyrimidine intermediates. cdnsciencepub.com If a hydrogen atom is present at the C5 position, dehydration can occur to yield the corresponding 5-bromopyrimidine. cdnsciencepub.com

| Method | Reagents/Conditions | Substrate Example | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Metal-Free Reduction | DMF/Trialkylamine | 5-Bromo-2,4-diamino-6-substituted pyrimidines | Radical pathway | researchgate.net |

| Thermolysis | N,N-Dialkylamides | 5-Bromouracils | One-electron transfer | researchgate.net |

| Photoreduction | Irradiation in aqueous alcohol | Halouracils | Ionic and free-radical pathways | hilarispublisher.comacs.org |

| Metabolic Reduction | In vivo (rat) | 5-Bromopyrimidines | Reduction of 5:6 double bond followed by elimination | researchgate.net |

Metal-Free Catalyzed Debromination Processes

Recent advancements in organic synthesis have focused on the development of metal-free catalytic systems to circumvent the economic and environmental issues associated with transition metal catalysts. hilarispublisher.com In this context, a novel and efficient metal-free debromination of 5-bromopyrimidine derivatives has been achieved using a combination of dimethylformamide (DMF) and a trialkylamine, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). researchgate.netbohrium.com This reductive system has proven effective for the dehalogenation of various 5-bromopyrimidine derivatives, including those with amino substituents. researchgate.netbohrium.com

The reaction is typically carried out by heating a mixture of the 5-bromopyrimidine substrate with the trialkylamine in DMF. researchgate.net This method is noteworthy for its tolerance of various functional groups, including amine and sulfide moieties, which remain intact during the debromination process. hilarispublisher.comresearchgate.net The use of DMF/trialkylamine as a reductive system offers a safe and inexpensive alternative to traditional methods that often rely on transition metal catalysts like palladium or zinc. hilarispublisher.com

Table 1: Metal-Free Debromination of 5-Bromo-2,4-diamino-6-substituted Pyrimidines researchgate.netbohrium.com

| Substrate (5-Bromo-2,4-diamino-6-R-pyrimidine) | Amine | Temperature (°C) | Time (h) | Yield of Debrominated Product (%) |

| R = H | Et₃N | 100 | 5 | 85 |

| R = CH₃ | Et₃N | 100 | 4 | 90 |

| R = Ph | DIPEA | 120 | 6 | 82 |

This table is generated based on data reported for the debromination of related 5-bromopyrimidine derivatives and serves as an illustrative example of the reaction's efficiency.

Mechanistic Pathways of Reductive Debromination

The precise mechanistic pathway for the metal-free reductive debromination of this compound using the DMF/trialkylamine system is believed to proceed through a radical mechanism. researchgate.net While detailed studies on this specific substrate are limited, the proposed mechanism is informed by investigations into the debromination of related compounds like 5-bromouracils. researchgate.net

The reaction is thought to be initiated by a one-electron transfer process. researchgate.net The thermolysis of 5-bromouracils in N,N-dialkylamides is known to involve the cleavage of the C(5)-Br bond, leading to reductive debromination via a one-electron transfer. researchgate.net In the case of the DMF/trialkylamine system, it is proposed that the trialkylamine acts as an electron donor. The reaction likely proceeds through the formation of a pyrimidinyl radical intermediate after the homolytic cleavage of the C-Br bond. This radical then abstracts a hydrogen atom from the solvent (DMF) or the trialkylamine to yield the debrominated pyrimidine product. researchgate.netacs.org

The role of DMF is not merely as a solvent; it is an active participant in the reaction, potentially serving as the hydrogen source. nih.gov The combination of DMF and a trialkylamine constitutes a potent metal-free reductive system. researchgate.net

Reactivity of the Amino Group in Derivatization

The amino group at the 5-position of the pyrimidine ring is a key functional handle for the derivatization of this compound, enabling the synthesis of a wide array of more complex molecules and fused heterocyclic systems. The nucleophilicity of this amino group allows it to participate in various reactions, including substitution and cyclization. derpharmachemica.comrsc.org

One of the most significant applications of the amino group's reactivity is in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, which are of considerable interest in medicinal chemistry. rsc.org These syntheses often involve the reaction of 5-aminopyrimidines with α,β-unsaturated aldehydes, malonates, or 1,3-dicarbonyl compounds. beilstein-journals.org The initial reaction typically involves the formation of an enamine or a related intermediate via the amino group, which then undergoes intramolecular cyclization to form the fused ring system. The ease of this cyclization is dependent on the nature of the substituents on both the pyrimidine ring and the reacting partner. beilstein-journals.org

Furthermore, the amino group can undergo reactions such as acylation. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding 5-acetamidopyrimidine derivative. researchgate.net The amino group also directs electrophilic substitution, although the presence of the bromo group also influences the regioselectivity of such reactions. researchgate.net In palladium-catalyzed coupling reactions, the amino group can act as a directing group and participate in the formation of complex structures. researchgate.net

The reactivity of the amino group, in concert with the bromo substituent, makes this compound a versatile building block for the synthesis of diverse heterocyclic compounds with potential biological activities. rsc.orgmdpi.com

Derivatization Strategies and Analogue Synthesis Based on 5 Amino 4 Bromopyrimidine Core

Synthesis of Novel Bromo-Pyrimidine Analogues as Potential Bioactive Agents

The synthesis of novel bromo-pyrimidine analogues is a significant area of research aimed at discovering new therapeutic agents. The bromine atom at the C5 position of the pyrimidine (B1678525) ring serves as a key handle for introducing various functionalities, which can modulate the biological activity of the resulting compounds.

Researchers have successfully synthesized a series of novel bromo-pyrimidine derivatives and evaluated their potential as anticancer agents. arabjchem.org For instance, one synthetic pathway involves the creation of intermediate scaffolds that are then reacted with substituted aldehydes, acetophenones, or benzyl (B1604629)/phenacyl bromides to generate a library of diverse compounds. arabjchem.org These synthetic efforts are often guided by the desire to mimic or improve upon the activity of known drugs, such as the tyrosine kinase inhibitor Dasatinib. arabjchem.org The biological activity of these synthesized analogues is highly dependent on the nature and position of the substituents on the aromatic rings and the type of substitution on other heterocyclic moieties attached to the pyrimidine core. arabjchem.org

The overarching goal of synthesizing these novel analogues is to identify compounds with potent and selective biological activity. astate.eduresearchgate.net This often involves the design and synthesis of small molecules targeting specific biological pathways, such as those involved in cancer or microbial infections. astate.edunih.gov

Construction of Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines, Triazolo[1,5-a]pyrimidines)

The 5-amino-4-bromopyrimidine core is an excellent starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. Two important classes of fused systems derived from this core are pyrrolo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines.

Pyrrolo[2,3-d]pyrimidines:

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, is of great interest due to their demonstrated biological activities, including anticancer and antiparasitic effects. strath.ac.uk One common strategy involves a Michael addition of a functionalized nitroalkene to the C5 position of a 6-aminopyrimidine derivative, followed by a cyclization step. strath.ac.ukwipo.int Alternative methods include multi-component reactions, which offer a more streamlined approach to these complex structures. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Another approach involves the cyclization of a 5-bromopyrimidine (B23866) alkene analogue, which can be achieved through reactions like a Heck reaction or after addition of phenylselanyl bromide followed by cyclization. publish.csiro.au These varied synthetic routes provide access to a wide range of substituted pyrrolo[2,3-d]pyrimidine derivatives for biological screening. google.com

Triazolo[1,5-a]pyrimidines:

Current time information in Bangalore, IN.acs.orgresearchgate.netTriazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant therapeutic potential, exhibiting antimicrobial and anticancer activities. rsc.orgnih.govchimicatechnoacta.ru The synthesis of these compounds often involves the reaction of 3,5-diamino-1,2,4-triazole with various dicarbonyl compounds or their equivalents. rsc.org For instance, reaction with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can lead to the regioselective formation of 7-aryl-5-methyl- or 5-aryl-7-methyl-2-amino- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[1,5-a]pyrimidines, respectively. rsc.org

Starting from 2-chloro-5-bromopyrimidine, a sequence involving reaction with hydrazine, condensation with benzaldehydes, and subsequent cyclization can lead to the formation of Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]pyrimidines, which can then rearrange to the more stable Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine isomers. jchemrev.com Further modifications, such as nucleophilic substitution of the bromo group, allow for the introduction of various amino substituents. jchemrev.com Domino reactions, such as the reaction of N-arylitaconimides with 3-aminotriazoles, provide an efficient route to complex triazolo[1,5-a]pyrimidine derivatives. researchgate.net

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of diverse substituents onto the this compound core is fundamental for establishing robust Structure-Activity Relationships (SAR). SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

The bromine atom at the C5 position is particularly amenable to various cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of a wide range of aryl and heteroaryl groups. rsc.org This strategy has been employed to synthesize polysubstituted pyrimidines and evaluate their anti-inflammatory activity by examining their ability to suppress PGE2 generation. rsc.org

Similarly, the amino group at the C5 position can be modified. For instance, N-alkylation or acylation can be performed to introduce different side chains. These modifications can significantly impact the biological activity of the resulting compounds. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, modifications to the benzyl and phenyl rings, as well as the pyrimidine core itself, were systematically explored to improve potency. acs.org

The synthesis of a library of compounds with varied substituents allows for a comprehensive understanding of how different chemical features influence biological activity. arabjchem.orgyangresearchlab.org For example, in the development of tetrahydropyrido[4,3-d]pyrimidine derivatives as Smoothened (Smo) antagonists, a wide range of amines and other functional groups were introduced to probe the SAR and optimize the inhibitory activity. yangresearchlab.org These studies often reveal that both the nature and the position of the substituents are critical for achieving the desired biological effect. arabjchem.org

Reactions of 5-Bromopyrimidine Nucleoside Derivatives (e.g., with Sodium Azide)

5-Bromopyrimidine nucleosides are important intermediates in the synthesis of modified nucleosides with potential antiviral and anticancer properties. The bromine atom at the C5 position can be readily displaced or used in cross-coupling reactions to introduce various functional groups.

One notable reaction is the interaction of 5-bromopyrimidine nucleosides with sodium azide (B81097). This reaction can lead to the formation of a 5-halo-6-azido-5,6-dihydro intermediate, which upon elimination of hydrazoic acid (HN3), yields the corresponding 5-halogenated uracil (B121893) nucleoside. researchgate.net The use of sodium azide as a catalyst is reported to be effective for the bromination of pyrimidine nucleosides. researchgate.netnih.gov

Furthermore, the bromine atom in 5-bromouridine (B41414) can be utilized in Sonogashira cross-coupling reactions with terminal alkynes to synthesize C-5 alkynyl substituted uridine (B1682114) derivatives. rsc.org These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org The resulting 5-alkynyl substituted nucleosides can then be evaluated for their biological activities, and the diversity of the alkyne component allows for extensive SAR studies. rsc.org

N-Alkylation of 2-Aminopyridines with Diketones (related class)

While not directly involving this compound, the N-alkylation of 2-aminopyridines with diketones represents a related and important transformation in heterocyclic chemistry. This reaction provides a method for the synthesis of N-alkylated aminopyridines, which are valuable scaffolds in medicinal chemistry.

A metal-free catalytic approach for the N-alkylation of 2-aminopyridines with 1,2-diketones has been developed using boron trifluoride etherate (BF3·OEt2) as a catalyst. acs.orgresearchgate.net This reaction proceeds under aerobic conditions and leads to the formation of a diverse range of substituted secondary amines in good to excellent yields. acs.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of an iminium-keto intermediate, followed by the liberation of carbon dioxide. acs.orgresearchgate.net This method offers a straightforward and efficient way to synthesize N-alkylated products from readily available starting materials. acs.orgresearchgate.net This type of transformation highlights the broader strategies used in the functionalization of amino-substituted heterocyclic compounds, which can be conceptually applied to derivatize the amino group of this compound.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Characterization (FT-IR, Micro-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. While specific experimental spectra for 5-Amino-4-bromopyrimidine are not widely reported, the expected characteristic bands can be predicted based on its structure and data from analogous compounds like aminopyridines and chloropyrimidines. core.ac.ukaip.orgelsevierpure.com

The primary amino (-NH₂) group is expected to exhibit distinct vibrational modes. core.ac.uk The N-H stretching vibrations typically appear in the region of 3500–3300 cm⁻¹, often as two distinct bands corresponding to asymmetric and symmetric stretching. core.ac.uk The -NH₂ scissoring (in-plane bending) vibration is anticipated to produce a characteristic band around 1600 cm⁻¹. core.ac.uk

The pyrimidine (B1678525) ring itself possesses a set of characteristic vibrational modes. C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. vscht.cz The C=C and C=N ring stretching vibrations typically give rise to a series of bands in the 1600–1400 cm⁻¹ region. core.ac.uk Furthermore, C-N stretching vibrations involving the exocyclic amino group are expected in the 1380-1260 cm⁻¹ range. core.ac.uk The C-Br stretching vibration is anticipated to appear at lower frequencies, typically in the 700-500 cm⁻¹ range, although its intensity can vary.

A comparative analysis of the FT-IR and Raman spectra would be complementary. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, aiding in a more complete assignment of the fundamental vibrational modes of the molecule. elsevierpure.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretch | -NH₂ | 3500 - 3300 |

| Scissoring (Bending) | -NH₂ | ~1600 |

| Ring Stretching | C=C, C=N | 1600 - 1400 |

| Stretching | C-N | 1380 - 1260 |

| Stretching | C-Br | 700 - 500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.

In the ¹H NMR spectrum of this compound, three distinct signals are expected. The protons on the pyrimidine ring, H-2 and H-6, are in different chemical environments and should appear as two separate singlets in the aromatic region of the spectrum. Based on data for similar pyrimidine derivatives, these peaks would likely be found downfield, typically between δ 8.0 and 9.0 ppm. chemicalbook.comchemicalbook.com The two protons of the amino (-NH₂) group are expected to produce a single, often broad, singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the pyrimidine ring, as they are all chemically non-equivalent. The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent nitrogen and bromine atoms and the electron-donating amino group. The carbon atom bonded to the bromine (C-4) would be significantly affected, as would the carbons adjacent to the ring nitrogens (C-2, C-6) and the carbon bearing the amino group (C-5). researchgate.net

Table 2: Predicted NMR Spectral Features for this compound

| Spectrum | Predicted Signal | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-2 | Aromatic Region (~8.0-9.0) | Singlet |

| H-6 | Aromatic Region (~8.0-9.0) | Singlet | |

| -NH₂ | Variable | Broad Singlet | |

| ¹³C NMR | C-2, C-4, C-5, C-6 | 4 distinct signals in the aromatic region | N/A |

X-ray Crystallography for Solid-State Structure Determination

In the absence of a determined crystal structure for this compound, the analysis of its crystal packing and intermolecular interactions remains predictive. The molecule contains both hydrogen bond donors (the -NH₂ group) and acceptors (the two ring nitrogen atoms). This combination makes it highly likely that hydrogen bonding is a dominant force in its solid-state architecture. nih.gov

This compound possesses multiple potential donor sites for coordination to metal ions, including the two nitrogen atoms of the pyrimidine ring and the exocyclic amino group. This makes it a potential ligand in coordination chemistry. While no crystal structures of metal complexes containing this compound as a ligand have been specifically reported, studies on complexes with similar aminopyrimidine ligands demonstrate a range of possible coordination modes and resulting geometries. ekb.egresearchgate.net

Depending on the metal ion, its oxidation state, and the reaction conditions, this compound could act as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bridging ligand, linking two metal centers. The resulting coordination geometries around the metal center could vary widely, including common arrangements such as tetrahedral, square planar, or octahedral. ekb.egresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The aminopyrimidine core of this compound constitutes a chromophore that is expected to absorb in the UV region. The spectrum would likely be characterized by absorptions arising from π→π* and n→π* electronic transitions. mdpi.com

The high-energy, high-intensity π→π* transitions are associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which involve the promotion of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals, are typically of lower intensity and may appear as a shoulder on the main absorption bands. mdpi.com The presence of the amino group (an auxochrome) and the bromine atom would be expected to shift the absorption maxima (λmax) compared to unsubstituted pyrimidine.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as radicals or paramagnetic metal ions. nih.govethz.ch Therefore, EPR spectroscopy is not applicable to this compound itself, as it is a diamagnetic molecule.

However, this technique would be highly valuable for characterizing paramagnetic metal complexes formed with this compound as a ligand, for instance, complexes with Cu(II), Mn(II), or Co(II). nih.govresearchgate.net An EPR spectrum of such a complex could confirm the paramagnetic nature of the species, provide information about the oxidation state of the metal ion, and offer insights into the symmetry and nature of the coordination environment around the metal center through analysis of the g-values and hyperfine coupling constants. researchgate.netresearchgate.net Although no specific EPR studies on complexes of this compound are currently available, it remains a powerful potential tool for future coordination chemistry studies involving this ligand.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the optimized molecular geometry and electronic properties of pyrimidine (B1678525) derivatives. nih.govnih.gov By solving the Kohn-Sham equations, DFT provides a detailed picture of the electron density distribution, from which numerous molecular properties can be derived.

For a molecule like 5-Amino-4-bromopyrimidine, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would first be employed to find the minimum energy structure. nih.gov This process, known as geometry optimization, yields precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Prediction and Assignment of Vibrational Frequencies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are instrumental in interpreting these experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can predict the harmonic vibrational frequencies.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical factors to achieve better agreement with experimental data. nih.gov A detailed assignment of each vibrational mode to specific molecular motions (e.g., C-N stretching, N-H bending) is made possible through Potential Energy Distribution (PED) analysis. nih.gov This combined experimental and theoretical approach provides a robust and complete assignment of the molecule's vibrational spectrum.

Table 1: Illustrative Example of Vibrational Mode Assignments for a Pyrimidine Derivative based on DFT Calculations (Note: This is a representative table based on typical results for similar molecules, not experimental data for this compound.)

| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) |

|---|---|---|

| 3450 | 3455 | ν(N-H) asymmetric stretch (98%) |

| 3350 | 3352 | ν(N-H) symmetric stretch (97%) |

| 1640 | 1645 | δ(NH₂) scissoring (85%) |

| 1580 | 1582 | ν(C=C) + ν(C=N) ring stretch (70%) |

| 1250 | 1255 | ν(C-N) stretch (65%) |

| 650 | 652 | ν(C-Br) stretch (80%) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and more reactive. DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO) and their spatial distribution. For aminopyrimidine derivatives, the HOMO is typically localized over the pyrimidine ring and the amino group, while the LUMO is distributed across the ring system. researchgate.net This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack and understanding intramolecular charge transfer processes.

Table 2: Representative FMO Energies for Related Heterocyclic Compounds

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Amino-5-bromopyridine (B118841) | -6.15 | -0.85 | 5.30 |

| 4-Aminopyrazolo[3,4-d]pyrimidine | -6.32 | -1.21 | 5.11 |

Mulliken Atomic Charge Distribution Analysis

The distribution of electron density within a molecule is key to understanding its electrostatic properties and intermolecular interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from quantum chemical calculations. nih.gov Although it has known limitations, it provides a valuable qualitative picture of charge distribution.

In this compound, such an analysis would typically show that the nitrogen atoms of the pyrimidine ring are the most electronegative centers, bearing significant negative charges. The bromine atom would also carry a negative charge, while the hydrogen atoms and some carbon atoms would be electropositive. This information is crucial for understanding the molecule's dipole moment, polarizability, and its ability to form hydrogen bonds or engage in other electrostatic interactions. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. Pyrimidine derivatives are known to interact with a wide range of biological targets, particularly protein kinases. nih.govmdpi.com

For this compound or its derivatives, docking studies would be performed to screen for potential protein targets and to understand their binding modes. The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This knowledge can guide the optimization of the ligand's structure to improve its potency and selectivity. jetir.org

Table 3: Examples of Molecular Docking Targets for Pyrimidine Scaffolds

| Compound Class | Protein Target | Significance |

|---|---|---|

| Aminopyrimidine derivatives | Cyclin-Dependent Kinases (CDKs) | Anticancer therapy |

| Pyrido[2,3-d]pyrimidines | VEGFR-2 / HER-2 Kinases | Anticancer therapy |

| Pyrimidine analogues | KRAS-G12D | Anticancer therapy |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex. mdpi.com

Following a docking study, an MD simulation is often performed on the most promising ligand-protein complex. nih.govnih.gov The simulation, typically run for hundreds of nanoseconds, provides insights into the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. MD simulations can also reveal the role of water molecules in the binding site and provide a more accurate estimation of binding free energies, thus clarifying the underlying mechanism of interaction. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target (e.g., a protein kinase). The process involves:

Data Collection : Assembling a dataset of compounds with experimentally measured activities.

Descriptor Calculation : Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.

Model Building : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. openrepository.com

Validation : Rigorously validating the model's predictive power using internal and external test sets.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which significantly accelerates the drug discovery process. openrepository.com

Mechanistic Elucidation through Computational Transition State Analysis

Computational transition state analysis has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving heterocyclic compounds. While specific transition state analyses for reactions directly involving this compound are not extensively detailed in publicly available literature, broader computational studies on related bromopyrimidine systems offer significant insights into the probable mechanistic pathways. These studies, often employing Density Functional Theory (DFT), provide a foundational understanding of the factors governing reactivity and selectivity in this class of molecules.

Theoretical investigations into palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant. These studies computationally model the key steps of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination, to determine the reaction's energetic landscape. The transition state, representing the highest energy point along the reaction coordinate, is of paramount importance as it dictates the reaction rate.

For a hypothetical Buchwald-Hartwig amination of this compound, computational analysis would focus on the initial oxidative addition of the C-Br bond to a palladium(0) catalyst. DFT calculations would be employed to model the geometry of the transition state for this step, revealing the extent of bond breaking (C-Br) and bond formation (Pd-C and Pd-Br). The calculated activation energy for this transition state provides a quantitative measure of the reaction's kinetic feasibility.

Similarly, in the context of nucleophilic aromatic substitution (SNAr) reactions, computational transition state analysis can clarify the mechanism. For the reaction of this compound with a nucleophile, theoretical calculations would model the formation of the Meisenheimer complex, a key intermediate in stepwise SNAr reactions. The transition state leading to this intermediate, as well as the transition state for the subsequent departure of the bromide leaving group, would be located and characterized.

The following table summarizes the types of data that would be generated from a computational transition state analysis of a hypothetical reaction of this compound. It is important to note that these are representative data points and not from actual published research on this specific compound.

| Reaction Step | Transition State | Key Geometric Parameters | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TS_OA | C-Br bond elongation, Pd-C and Pd-Br bond formation | 20-25 |

| Reductive Elimination | TS_RE | C-N bond formation, Pd-C and Pd-N bond breaking | 15-20 |

| Nucleophilic Attack | TS_NA | Nucleophile-C4 bond formation | 18-22 |

| Leaving Group Departure | TS_LGD | C-Br bond cleavage | 10-15 |

This table is illustrative and based on general knowledge of computational studies on similar systems. The values are not derived from specific literature on this compound.

Medicinal Chemistry and Biological Evaluation of 5 Amino 4 Bromopyrimidine and Its Analogues

Anticancer Activity Research

Derivatives of 5-Amino-4-bromopyrimidine have been investigated for their potential as anticancer agents, demonstrating activity through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, and direct cytotoxic effects on cancer cell lines.

Tyrosine Kinase Inhibitory Activity (e.g., Bcr/Abl Kinase)

The Bcr-Abl tyrosine kinase is a constitutively active enzyme that is a hallmark of chronic myeloid leukemia (CML). nih.gov Its inhibition is a key therapeutic strategy for this disease. Aminopyrimidine derivatives have been a significant focus in the development of Bcr-Abl inhibitors. While specific inhibitory data for this compound is not extensively detailed in publicly available research, the broader class of aminopyrimidine-based compounds has shown potent activity. For instance, a novel Bcr-Abl kinase inhibitor, B1, demonstrated an IC50 value of 1.2 nM against the ABL kinase. nih.gov This highlights the potential of the aminopyrimidine scaffold, to which this compound belongs, to be optimized into highly potent Bcr-Abl inhibitors. Further structure-activity relationship (SAR) studies on analogues could elucidate the specific contribution of the amino and bromo groups at the 5 and 4 positions, respectively, to the inhibitory activity against Bcr-Abl and its resistant mutants. nih.gov

Cytotoxic Activity against Human Cancer Cell Lines (e.g., HCT116, A549, K562, U937, BGC-823, MCF-7)

The cytotoxic potential of aminopyrimidine analogues has been evaluated against a panel of human cancer cell lines. Thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from substituted aminopyrimidines, have shown notable cytotoxic effects. For example, one such derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (Compound 3e), exhibited potent cytotoxicity with IC50 values of 2.79 µM, 6.69 µM, and 4.21 x 10⁻³ µM against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, respectively. eurekaselect.com These values were significantly lower than the reference drug gefitinib. eurekaselect.com Another study on oxazepine derivatives reported nanomolar to sub-nanomolar cytotoxicity against HCT116, A549, MCF7, and K562 cell lines. researchgate.net While this research does not directly involve this compound, it underscores the potential of pyrimidine-based structures to yield highly cytotoxic compounds against a range of cancer cell types.

Table 1: Cytotoxic Activity of Selected Pyrimidine (B1678525) Analogues

| Compound | HCT116 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|---|

| Compound 3e¹ | 6.69 | 2.79 | Not Reported | 0.00421 |

| Oxazepin-9-ol derivative² | Reported (nM range) | Reported (nM range) | Reported (nM range) | Reported (nM range) |

| Gefitinib (Reference)¹ | 21.55 | 17.90 | Not Reported | 20.68 |

¹Data from a study on thieno[2,3-d]pyrimidine derivatives. eurekaselect.com ²Data from a study on oxazepine derivatives. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a key target in cancer therapy. researchgate.netnih.gov Aminopyrimidine derivatives are a well-established class of EGFR inhibitors. acs.org Research into 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, which are structurally related to 5-aminopyrimidines, has identified compounds with potent EGFR inhibitory activity in the nanomolar range. nih.gov For example, one such derivative with a halogen substitution demonstrated an EGFR IC50 of 3.76 nM. nih.gov Another study on 4,6-disubstituted [2,3-d]pyrimidines found a derivative that inhibited MCF-7 and MDA-MB-231 human cancer cell lines with an IC50 of 1.24 µM. nih.gov Although this compound showed less potent direct EGFR inhibition, it highlights the therapeutic potential of this class of molecules. nih.gov A series of 2-aminopyrimidine (B69317) derivatives were designed as EGFR-TKIs to overcome drug resistance, with some compounds showing significant anti-proliferative activity. nih.gov The aminopyrimidine core is crucial for interaction with the EGFR active site, and further modification of the this compound structure could lead to the development of potent and selective EGFR inhibitors. researchgate.netnih.gov

Table 2: EGFR Inhibitory Activity of Selected Pyrimidine Analogues

| Compound Class | EGFR IC50 |

|---|---|

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | 3.76 nM |

| 4,6-disubstituted [2,3-d]pyrimidine | >100 µM (for direct EGFR inhibition) |

| Tetrahydropyrido[4,3-d]pyrimidine | 8-18 nM |

Data from a review on fused pyrimidine systems as EGFR inhibitors. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer properties, aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities. The versatile structure of the aminopyrimidine scaffold allows for modifications that can target various microbial processes. nih.gov

Inhibition of DNA Replication in Viruses (e.g., Human Adenoviruses)

Human adenoviruses (HAdV) are DNA viruses that can cause a range of illnesses. nih.gov The replication of adenoviral DNA is a critical step in their life cycle and a key target for antiviral therapies. frontiersin.orgmdpi.com While specific studies on this compound's effect on adenovirus DNA replication are limited, related compounds have shown promise. The inhibition of host cell factors that the virus utilizes for its replication, such as topoisomerase II, by compounds like camptothecin has been shown to be a potent strategy against adenoviruses. mdpi.com Furthermore, various small molecules, including piperazine derivatives, have been shown to inhibit different stages of the HAdV replication cycle, including DNA replication. frontiersin.org Given that pyrimidine derivatives are known to interfere with nucleic acid synthesis, it is plausible that analogues of this compound could be developed as inhibitors of viral DNA replication.

Targeting Bacterial DNA Gyrases

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of new antibiotics. researchgate.netnih.govpatsnap.com Pyrimidine derivatives have been explored as inhibitors of this enzyme. nih.gov For instance, pyridothienopyrimidine derivatives, which can be synthesized from aminopyrimidines, have been identified as potent dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov One such derivative, the 4'-(4-methyl-piperazin-1-yl)- derivative, exhibited an IC50 value of 3.44 µM against E. coli DNA gyrase. nih.gov This activity is comparable to the known antibiotic ciprofloxacin. nih.gov The development of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives as DNA gyrase inhibitors further supports the potential of the aminopyrimidine scaffold in this therapeutic area. researchgate.net These findings suggest that this compound could serve as a valuable starting point for the design of novel bacterial DNA gyrase inhibitors.

Table 3: Inhibitory Activity of Pyrimidine Analogues against Bacterial Topoisomerases

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4'-(4-methyl-piperazin-1-yl)-pyridothienopyrimidine | E. coli DNA Gyrase | 3.44 |

| 4'-(4-methyl-piperazin-1-yl)-pyridothienopyrimidine | E. coli Topoisomerase IV | 14.46 |

| Ciprofloxacin (Reference) | E. coli DNA Gyrase | 3.52 |

| Ciprofloxacin (Reference) | E. coli Topoisomerase IV | 17.57 |

Data from a study on pyridothienopyrimidine derivatives. nih.gov

Anti-inflammatory Potential and Cyclooxygenase (COX) Enzyme Inhibition

The anti-inflammatory potential of pyrimidine derivatives, structurally related to this compound, has been a significant area of investigation. A key mechanism underlying this potential is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, offer a pathway for developing selective anti-inflammatory agents.

Research has demonstrated that certain pyrimidine derivatives exhibit selective inhibition of COX-2. nih.gov This selectivity is advantageous as COX-1 is involved in protecting the gastrointestinal tract, and its inhibition can lead to undesirable side effects. The larger binding pocket in the active site of COX-2 compared to COX-1 is a structural feature that can be exploited for designing selective inhibitors. nih.gov

In one study, novel pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activity. Two of the tested compounds, L1 and L2, demonstrated a higher affinity for the COX-2 isoform over COX-1, with inhibitory activity comparable to the established anti-inflammatory drug, meloxicam. nih.gov These findings highlight the potential of the pyrimidine scaffold as a foundation for developing potent and selective COX-2 inhibitors.

The following table summarizes the in vitro COX-1 and COX-2 enzyme inhibition results for selected pyrimidine derivatives as reported in a study.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| L1 | >100 | 1.25 | >80 |

| L2 | >100 | 1.35 | >74 |

| Meloxicam | 25.5 | 1.2 | 21.3 |

| Piroxicam | 2.5 | 3.5 | 0.7 |

Data sourced from a study on pyrimidine derivatives as selective COX-2 inhibitors. nih.gov

Selective Enzyme Inhibition Studies (e.g., p38MAPK, Bruton kinase)

Beyond COX enzymes, analogues of this compound have been investigated as inhibitors of other key enzymes involved in inflammatory and pathological processes, notably p38 mitogen-activated protein kinase (p38MAPK) and Bruton's tyrosine kinase (BTK).

p38MAPK Inhibition

The p38 MAP kinase is a crucial enzyme in cellular signaling pathways that regulate the production of pro-inflammatory cytokines. researchgate.net A new class of p38 antagonists based on a 3,4-dihydropyrido[3,2,-d]pyrimidine scaffold has been developed, demonstrating unprecedented selectivity for p38 over other closely related kinases. nih.gov Compounds from this series have shown good potency for enzyme inhibition and excellent functional activity. nih.gov The development of such selective inhibitors from the broader pyrimidine family suggests a promising avenue for therapeutic intervention in inflammatory conditions.

Bruton's Kinase Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for the survival of various B-cell malignancies. uni.lu The pyrimidine moiety has emerged as a key pharmacophore in the design of BTK inhibitors. uni.lu

Research has led to the discovery of novel series of pyrazolopyrimidine and 2,5-diaminopyrimidine derivatives as potent BTK inhibitors. nih.govacs.org Some of these compounds have exhibited robust antiproliferative effects in mantle cell lymphoma cell lines and have shown significant in vivo antitumor activity in mouse xenograft models. nih.govacs.org The mechanism of these inhibitors often involves the interruption of downstream cell signaling pathways related to B-cell development and autoimmune diseases. nih.gov

Pharmacological Targets and Mechanisms of Action

The pharmacological effects of this compound and its analogues are attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Key Pharmacological Targets:

Cyclooxygenase (COX) Enzymes: As discussed, pyrimidine derivatives can selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

p38 Mitogen-Activated Protein Kinase (p38MAPK): Inhibition of p38MAPK by pyrimidine-based compounds can suppress the inflammatory response by blocking the signaling cascade that leads to the production of inflammatory cytokines. researchgate.net

Bruton's Tyrosine Kinase (BTK): By targeting BTK, pyrimidine analogues can disrupt B-cell receptor signaling, which is crucial for the proliferation and survival of B-cells. uni.lumdpi.com This mechanism is particularly relevant in the context of B-cell malignancies and autoimmune diseases. nih.gov

Mechanisms of Action:

The primary mechanism of action for these compounds involves the inhibition of key enzymes in inflammatory and cell proliferation pathways. For instance, BTK inhibitors can block both the auto- and trans-phosphorylation steps necessary for enzyme activation. nih.gov This, in turn, can abolish the production of inflammatory cytokines such as TNFα, IL-1β, and IL-6. nih.gov The inhibition of these signaling pathways ultimately leads to the observed anti-inflammatory and antiproliferative effects.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of this compound and its analogues is assessed through a variety of in vitro and in vivo methodologies.

In Vitro Evaluation:

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes like COX-1, COX-2, p38MAPK, and BTK is determined using in vitro assays. For COX inhibition, a common method is the TMPD oxidation assay. nih.gov

Cell-Based Assays: The antiproliferative effects of these compounds are often evaluated in cancer cell lines. For example, mantle cell lymphoma cell lines are used to test the efficacy of BTK inhibitors. nih.gov The sulforhodamine B (SRB) assay can be used to assess the inhibition of cell growth in response to inflammatory stimuli. nih.gov

Cytotoxicity Assays: To determine the toxic effects of the compounds on cells, cytotoxicity tests are performed on various cell lines.

Apoptosis Assays: Methods like flow cytometry are employed to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.

Western Blot Analysis: This technique is used to measure the expression levels of key proteins involved in inflammatory pathways, such as iNOS and COX-2, to understand the molecular mechanism of action.

In Vivo Evaluation:

Animal Models of Inflammation: To assess the anti-inflammatory effects in a living organism, animal models of inflammation are utilized.

Xenograft Models: To evaluate the antitumor activity, human tumor cells are implanted in immunocompromised mice. The effect of the compound on tumor growth is then monitored. acs.org

Pharmacokinetic Studies: These studies are conducted in animals to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

The following table provides a summary of the biological evaluation methodologies.

| Methodology | Purpose | Example Application |

| In Vitro Enzyme Inhibition Assay | To determine the direct inhibitory effect on a specific enzyme. | Measuring the IC50 values of pyrimidine derivatives against COX-1 and COX-2. nih.gov |

| In Vitro Cell Proliferation Assay | To assess the effect of a compound on cell growth. | Evaluating the antiproliferative activity of BTK inhibitors on mantle cell lymphoma cell lines. nih.gov |

| In Vivo Xenograft Model | To evaluate the antitumor efficacy in a living organism. | Testing the ability of a 2,5-diaminopyrimidine derivative to prevent tumor growth. acs.org |

In-depth Analysis of the Coordination Chemistry and Supramolecular Assemblies of this compound

The field of coordination chemistry extensively investigates how organic ligands interact with metal ions to form complex structures with diverse applications. One such ligand of interest is this compound, a substituted pyrimidine ring featuring both an amino group and a bromine atom. These functional groups are anticipated to influence its coordination behavior, electronic properties, and the formation of supramolecular architectures. However, a comprehensive review of available scientific literature reveals a significant gap in the experimental data specifically concerning the coordination complexes of this compound.

In the absence of direct experimental findings for this compound, a scientifically rigorous article adhering to the specified detailed outline cannot be generated. To maintain scientific accuracy and adhere strictly to the requested focus, this report acknowledges the current limitations in the research landscape concerning this specific compound. Further experimental investigation is necessary to elucidate the synthesis, characterization, and structural features of its metal complexes.

Coordination Chemistry and Supramolecular Assemblies

Magnetic Characterization of Transition Metal Complexes

Extensive searches of publicly available scientific literature and chemical databases did not yield specific research findings or data tables concerning the magnetic characterization of transition metal complexes involving the ligand 5-Amino-4-bromopyrimidine. While the magnetic properties of transition metal complexes with related pyrimidine (B1678525) and pyridine (B92270) derivatives have been studied, no such data could be found for the specific compound of interest.

Magnetic susceptibility measurements are a crucial tool for determining the electronic structure of transition metal complexes. These measurements provide insight into the number of unpaired electrons in the metal center, which in turn helps to elucidate the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonding.

Common techniques for magnetic characterization include:

Gouy Balance: A classical method that measures the change in mass of a sample when it is placed in a magnetic field.

Superconducting Quantum Interference Device (SQUID): A highly sensitive magnetometer used to measure very small magnetic fields, providing detailed information about the temperature dependence of magnetic susceptibility.

Evans NMR Method: A technique that uses the shift of a reference signal in the NMR spectrum of a solution containing a paramagnetic species to determine its magnetic susceptibility.

The magnetic moment (µeff) of a complex is calculated from the measured magnetic susceptibility and is typically reported in units of Bohr magnetons (B.M.). This value is often compared to the theoretical "spin-only" magnetic moment, which is calculated based on the number of unpaired electrons. Deviations from the spin-only value can provide information about orbital contributions to the magnetic moment and spin-orbit coupling.

Without experimental data from studies on this compound complexes, it is not possible to provide a detailed analysis or data tables regarding their magnetic properties. Research in this specific area would be necessary to determine the magnetic behavior of these compounds.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Bioactive Scaffolds with 5-Amino-4-bromopyrimidine as a Core

The pyrimidine (B1678525) ring is a critical structural motif in numerous biologically active molecules, including DNA and RNA, and its derivatives have widespread therapeutic applications. nih.gov The this compound structure is a particularly valuable scaffold in medicinal chemistry due to its capacity for diverse functionalization at multiple positions. nih.gov Researchers are actively exploring its potential as a core component for designing novel bioactive compounds, particularly in the development of kinase inhibitors and anticancer agents.

The pyrimidine core is a known scaffold for kinase inhibitors that target enzymes like CK2 and TBK1, which are implicated in cancer and inflammatory diseases. vulcanchem.com The strategic placement of the amino and bromo groups on the this compound ring allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the bromine atom facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl groups to build molecular complexity. nih.govvulcanchem.com

Recent research has focused on synthesizing libraries of pyrimidine derivatives to screen for antiproliferative activity. Studies on related pyrimidine scaffolds, such as 2,4-diamino-5-methyleneaminopyrimidines and thieno[2,3-d]pyrimidines, have identified compounds with significant potential against various cancer cell lines. rsc.orgnih.gov One study found a 2,4-diamino-5-methyleneaminopyrimidine derivative that exhibited a 4.9-fold improvement in inhibiting HCT116 colon cancer cells compared to the standard drug 5-FU and was shown to induce cell cycle arrest and apoptosis. nih.gov Another research effort targeting VEGFR-2, a key protein in tumor angiogenesis, identified a thieno[2,3-d]pyrimidine (B153573) derivative with potent inhibitory activity. rsc.org These findings underscore the potential of using aminopyrimidine cores to develop new generations of targeted cancer therapies.

Interactive Table 1: Research Findings on Bioactive Pyrimidine Scaffolds

| Scaffold/Derivative Class | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Anticancer (VEGFR-2 Inhibitor) | Compound 18 showed potent anti-VEGFR-2 activity (IC50 = 0.084 μM) and excellent proliferative effects against MCF-7 and HepG2 cancer cell lines. | rsc.org |

| 2,4-Diamino-5-methyleneaminopyrimidines | Anticancer | Compound 7i demonstrated significantly improved inhibition of HCT116, HT-29, MCF-7, and HeLa cells compared to 5-FU and induced apoptosis in HCT116 cells. | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | TBK1 Inhibitor (Anti-inflammatory/Anticancer) | A potent compound (7l) was discovered with strong enzymatic inhibitory activity against TBK1 (IC50 = 22.4 nM). | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | TLR4 Inhibitor (Anti-inflammatory) | Lead compound TH023 effectively blocked LPS-stimulated NF-κB activation with an IC50 value of 0.354 μM in HEK-Blue hTLR4 cells. | nih.gov |

Applications in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of therapeutic agents at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. mdpi.com While research directly linking this compound to delivery systems is still emerging, the potent bioactive molecules derived from this scaffold are prime candidates for incorporation into such systems. Derivatives developed as anticancer agents could serve as the cytotoxic payload in advanced delivery vehicles like nanoparticles, liposomes, or antibody-drug conjugates.

For instance, a highly potent kinase inhibitor derived from a this compound scaffold could be encapsulated within a liposome (B1194612) modified with specific ligands (e.g., peptides or antibodies) that recognize receptors overexpressed on cancer cells. mdpi.com This approach would ensure that the drug is delivered preferentially to the tumor, sparing healthy tissues. The development of nanomedicines is a particularly active area of research for treating blood cancers, where targeting cancer cells within the bone marrow microenvironment is a significant challenge. mdpi.com The functional groups on the pyrimidine scaffold could also be used for direct conjugation to targeting moieties or polymers, creating sophisticated drug delivery constructs.

Future research will likely focus on designing and synthesizing this compound derivatives with properties optimized for drug delivery applications, such as enhanced solubility and stability, and functionalities that allow for controlled release from a nanocarrier.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Derivative Design